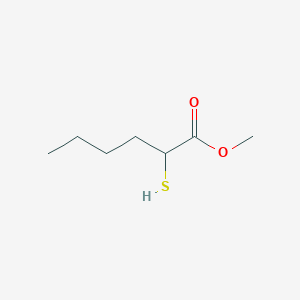
2-巯基己酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-sulfanylhexanoate: is an organic compound with the molecular formula C7H14O2S. . This compound contains a sulfur atom, making it a sulfur-containing organic compound. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
Methyl 2-sulfanylhexanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups into molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly methionine gamma-lyase, which plays a role in amino acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
Mode of Action
Similar compounds have been shown to act as alkylating agents, interacting with their targets through the fission of alkyl-oxygen bonds .
Biochemical Pathways
Similar compounds, such as methanesulfonates, are known to act as alkylating agents, which can affect various biochemical pathways .
生化分析
Dosage Effects in Animal Models
The effects of Methyl 2-sulfanylhexanoate at different dosages in animal models have not been reported. It is common for the effects of a compound to vary with dosage. This could include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The specific metabolic pathways that Methyl 2-sulfanylhexanoate is involved in are not well-documented. Sulfur-containing compounds often participate in various metabolic pathways, interacting with enzymes or cofactors . They can also affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of Methyl 2-sulfanylhexanoate is not well-documented. Many compounds are directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-sulfanylhexanoate can be synthesized through various synthetic routes. One common method involves the reaction of hexanoic acid with methanol in the presence of a catalyst to form methyl hexanoate. This intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group, resulting in the formation of methyl 2-sulfanylhexanoate.
Industrial Production Methods: Industrial production of methyl 2-sulfanylhexanoate typically involves large-scale chemical synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions: Methyl 2-sulfanylhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form the corresponding alcohol.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Methyl 2-sulfanylbutanoate: Another sulfur-containing ester with a shorter carbon chain.
Methyl 2-sulfanylpropanoate: Similar structure but with an even shorter carbon chain.
Ethyl 2-sulfanylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-sulfanylhexanoate is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds can influence its solubility, reactivity, and biological activity, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
methyl 2-sulfanylhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-3-4-5-6(10)7(8)9-2/h6,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPPGNXKSWYQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole](/img/structure/B2582477.png)

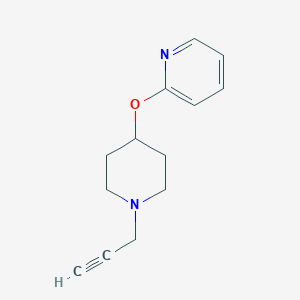
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
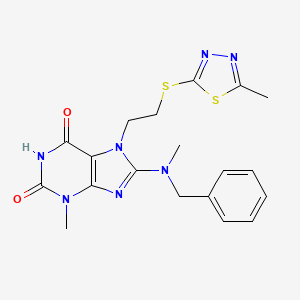
![2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2582483.png)
![1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2582484.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2582488.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2582492.png)
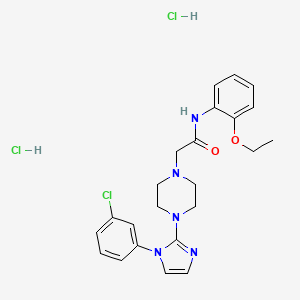
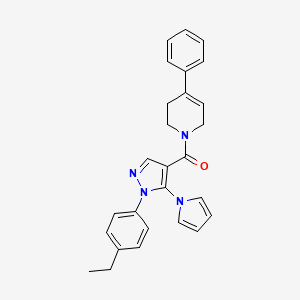
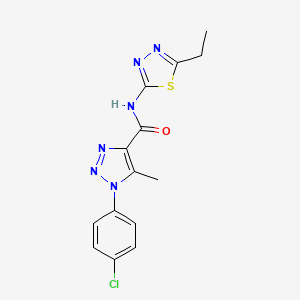
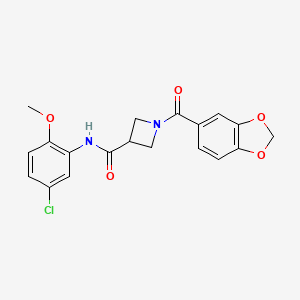
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
